molecular formula C17H21N3O4S2 B2951225 N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-18-9

N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2951225
CAS No.: 851410-18-9
M. Wt: 395.49
InChI Key: FYLUPYDCTVDFDQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound designed for research applications. This molecule features a complex structure based on a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry research . The core structure is functionalized with a 2-methoxyethyl substituent at the N-3 position, a modification also seen in other research compounds , and a methyl group at the 6-position of the tetrahydro ring system. A thioacetamide linker connects this core to a furan-2-ylmethyl group, a common heterocyclic moiety in drug discovery . Compounds within this structural class are of significant interest in early-stage pharmacological and biochemical research, particularly for investigating enzyme inhibition and receptor modulation. Researchers value these analogs for exploring structure-activity relationships (SAR) to elucidate interactions with biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The manufacturer does not make any representations or warranties regarding the product's suitability for any particular purpose. Researchers are responsible for conducting all necessary experimental characterization and ensuring a safe laboratory environment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-11-8-13-15(26-11)16(22)20(5-7-23-2)17(19-13)25-10-14(21)18-9-12-4-3-6-24-12/h3-4,6,11H,5,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUPYDCTVDFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its molecular formula is C17H21N3O4S2, and it has a molecular weight of 395.49 g/mol. This article aims to consolidate existing research findings regarding the biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The compound features a complex structure that includes a furan moiety, thieno[3,2-d]pyrimidine core, and a thioacetamide group. These structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

The biological activity of related thiophene and pyrimidine derivatives has been evaluated against various bacterial strains. For example, compounds derived from similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . Although direct studies on this compound are not available in the current literature, the presence of a thio group often correlates with enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can significantly impact the efficacy and selectivity of the compound against biological targets:

CompoundFunctional GroupIC50 (μM)Activity
F8-B22Non-peptidomimetic1.55Inhibitor of SARS-CoV-2 Mpro
F8Oxy group21.28Moderate activity against viral proteases
F8-S43Trifluoromethyl phenyl10.76Inhibitor with reduced potency

This table illustrates how modifications to the core structure can lead to varying degrees of biological activity.

Case Studies

A recent study highlighted the development of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro. The investigation involved structure-based drug design and synthetic optimization leading to compounds with promising IC50 values . The findings suggest that further exploration into derivatives of this compound could yield effective antiviral agents.

Comparison with Similar Compounds

Substituent Impact on Activity

  • Furan Moieties : The furan-2-ylmethyl group in the target compound and ’s analogue may enhance π-π stacking with biological targets, as seen in furan-containing antioxidants .
  • Methoxyethyl Group : Unique to the target compound, this substituent likely improves solubility and membrane permeability compared to simpler alkyl chains in analogues .
  • Thioacetamide Linkage : The thioether bridge in the target compound and ’s derivative is critical for hydrogen bonding and sulfur-mediated interactions, a feature shared with kinase inhibitors .

Spectral and Physicochemical Data

Table 2: Spectral Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Features
Target Compound Expected C=O (~1,730), aromatic C-H (~3,050) Predicted signals: δ 3.5–4.0 (methylene groups), δ 7.3–7.5 (furan protons).
’s Derivative 1,730 (C=O), 1,690 (C=O) δ 2.10 (COCH₃), δ 7.37–7.47 (aryl-H) .
’s Analogue Not reported Not available in evidence.

Key Gaps :

  • Direct synthetic protocols for the target compound.
  • Experimental data on solubility, stability, and bioactivity.
  • Comparative studies with clinically approved thienopyrimidines.

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